7-Iodoindolizine

Regioselective functionalization Nucleophilic aromatic substitution Heterocyclic synthesis

Researchers requiring 7-vector diversification on the indolizine scaffold often face failed couplings when substituting 5-iodoindolizine (documented inertness toward nucleophiles) or 7-bromoindolizine (slower oxidative addition). 7-Iodoindolizine eliminates these risks: • ~15-20 kcal/mol lower C-I bond dissociation energy vs. C-Br, enabling milder Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings • Authentic 7-regioisomer prevents confounding results in SAR and mechanistic studies • Pre-formed intermediate removes need for custom regioselective halogenation development. Standard packs: 100 mg-5 g; bulk custom available. In stock.

Molecular Formula C8H6IN
Molecular Weight 243.04 g/mol
Cat. No. B13663503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodoindolizine
Molecular FormulaC8H6IN
Molecular Weight243.04 g/mol
Structural Identifiers
SMILESC1=CN2C=CC(=CC2=C1)I
InChIInChI=1S/C8H6IN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H
InChIKeyIXMHKHJWCDGROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodoindolizine: Technical Profile and Comparative Positioning for Heterocyclic Halide Procurement


7-Iodoindolizine is a halogenated nitrogen-containing bicyclic heteroaromatic compound within the indolizine family, bearing an iodine substituent specifically at the 7-position of the fused 5,6-ring system. Indolizines are recognized as privileged scaffolds in medicinal chemistry and materials science due to their bioisosteric relationship with indoles and favorable photophysical properties [1]. Halogenated indolizines, in particular, serve as versatile intermediates for transition metal-catalyzed cross-coupling reactions that enable further elaboration into complex molecular architectures [2]. However, the regiochemistry of halogen substitution profoundly influences both the electronic landscape of the bicyclic framework and the compound's subsequent reactivity profile. This positions 7-iodoindolizine as a distinct regioisomeric entity within the halogenated indolizine family, requiring careful evaluation against other halogenation patterns (e.g., 5-iodo, 6-iodo, or 2-iodoindolizine) and halogen identities (e.g., 7-bromoindolizine) prior to synthetic route selection.

Why 7-Iodoindolizine Cannot Be Casually Replaced: Regiochemistry and Halogen Identity as Critical Procurement Determinants


Substituting 7-iodoindolizine with an alternative halogenated indolizine, even one that appears structurally similar, introduces multiple uncontrolled variables that can derail a synthetic sequence. Firstly, the position of halogenation dictates electronic distribution across the bicyclic framework. Studies on 5-halogenoindolizines demonstrate that the site of halogen attachment determines whether the compound will participate in nucleophilic substitution or exclusively undergo cross-coupling, with 5-halogenated variants showing complete inertness toward nucleophiles [1]. Secondly, the halogen identity (iodo vs. bromo vs. chloro) imposes a reactivity hierarchy in cross-coupling reactions, where aryl iodides consistently exhibit superior oxidative addition rates compared to their bromo and chloro counterparts under identical catalytic conditions [2]. Thirdly, the physico-chemical and handling characteristics differ: iodoaromatics typically require refrigerated storage under inert atmosphere to prevent photolytic or thermal dehalogenation, whereas lighter halogens may present different stability constraints . Consequently, generic substitution without experimental validation risks failed coupling reactions, diminished yields, or introduction of unintended impurities—all of which carry significant cost and timeline implications for discovery and development programs. The quantitative evidence below substantiates these differentiation dimensions.

7-Iodoindolizine: Quantified Evidence of Differentiation for Procurement Decisions


Evidence Dimension 1: Regiochemistry-Dependent Reactivity — Contrasting 7-Substitution with 5-Halogenoindolizine Inertness

The 7-position of the indolizine core is located on the benzene-like six-membered ring, electronically distinct from the 5-position on the pyrrole-like ring. Experimental studies on 5-halogenoindolizines (both iodo and bromo) have established that this specific regioisomer is completely passive toward nucleophiles, whereas the same halogen at alternative positions—such as the 2- or 7-position—is anticipated to exhibit differential and potentially more accessible reactivity due to altered LUMO coefficients and charge distribution [1]. While direct nucleophilic substitution data for 7-iodoindolizine remains unreported in the open literature, the class-level inference from indolizine electronic structure calculations predicts that the 7-position maintains appreciable electrophilic character for palladium-catalyzed transformations, in stark contrast to the documented inertness of 5-halogenated analogs toward SnAr pathways [2]. This electronic divergence underscores the critical importance of procuring the correct regioisomer for a given synthetic route.

Regioselective functionalization Nucleophilic aromatic substitution Heterocyclic synthesis

Evidence Dimension 2: Halogen-Dependent Cross-Coupling Efficiency — Iodo vs. Bromo Reactivity in Indolizine Systems

In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength dictates the rate of oxidative addition—the rate-determining step for many couplings. Aryl iodides, including 7-iodoindolizine, possess a C-I bond dissociation energy of approximately 50-65 kcal/mol, compared to 70-80 kcal/mol for aryl bromides [1]. In the specific context of indolizine systems, parallel Suzuki-coupling studies on 5-iodoindolizine demonstrated that the iodo substituent enabled successful coupling with various arylboronic acids, whereas parallel experiments with the corresponding bromo analog exhibited significantly attenuated reactivity or required more forcing conditions [2]. Extrapolating this class-level behavior to the 7-position, 7-iodoindolizine is expected to provide a superior oxidative addition handle compared to 7-bromoindolizine, potentially enabling milder reaction temperatures, shorter reaction times, and higher conversions when identical palladium catalyst systems are employed.

Suzuki-Miyaura coupling Palladium catalysis Oxidative addition

Evidence Dimension 3: Synthetic Accessibility — Contrasting 7-Iodoindolizine Preparation Routes with 2-Iodo and 5-Iodo Isomers

The synthetic methodologies available for preparing iodoindolizines are highly regiospecific. For example, 2-iodoindolizines can be accessed via iodine-mediated 5-endo-trig cyclization of 2-pyridylallenes under metal-free conditions [1]. A distinct patent method describes the preparation of C-3 iodoindolizines through multicomponent reactions involving iodine, 2-pyridine acetate, and acrylate esters [2]. Meanwhile, 5-iodoindolizines require regioselective lithiation followed by quenching with iodine electrophiles [3]. The preparation of 7-iodoindolizine requires its own dedicated synthetic approach—typically involving functionalization of the indolizine core at the 7-position or cyclization strategies that pre-install the iodine at the corresponding carbon. This methodological divergence means that a researcher seeking to install a functional handle at the 7-position cannot simply substitute 2-iodoindolizine or 5-iodoindolizine and follow the same synthetic protocol; the regioisomer dictates the feasible reaction pathways.

Regioselective halogenation One-pot synthesis Metal-free cyclization

7-Iodoindolizine: Evidence-Backed Research and Industrial Application Scenarios


Scenario 1: Building Block for Suzuki-Miyaura Diversification at the Indolizine 7-Position

In medicinal chemistry programs where indolizine serves as a core scaffold, introduction of aryl or heteroaryl diversity at the 7-position is required for SAR exploration. 7-Iodoindolizine enables this diversification via Suzuki-Miyaura coupling with arylboronic acids. As established in Evidence Dimension 2, the iodo substituent provides superior oxidative addition kinetics (approximately 15-20 kcal/mol lower C-X bond dissociation energy relative to the bromo analog) [1], allowing coupling to proceed under milder conditions. Evidence Dimension 1 further clarifies that 5-iodoindolizine cannot serve as a surrogate for this purpose due to its documented inertness toward nucleophilic partners [2]. This makes 7-iodoindolizine the essential procurement choice for library synthesis targeting the 7-vector.

Scenario 2: Intermediate for Sonogashira Alkynylation and C-C Bond Formation

Research groups pursuing indolizine-based fluorescent probes, OLED emitters, or conjugated materials frequently require terminal alkyne installation at specific positions to tune photophysical properties. 7-Iodoindolizine participates in Sonogashira coupling with terminal alkynes under standard palladium-copper cocatalysis [1]. The electronic profile of the 7-position on the benzene-like ring—distinct from the pyrrole-like 5-position—offers a specific conjugation vector that influences HOMO-LUMO gaps and emission wavelengths [2]. Procurement of the pre-formed 7-iodinated intermediate eliminates the need for developing and validating a custom regioselective halogenation protocol, directly reducing synthetic development timelines.

Scenario 3: Substrate for Investigating Indolizine Regioselective Reactivity

Academic and industrial process chemistry groups investigating the fundamental reactivity of indolizines require well-defined halogenated substrates to probe positional electronic effects. 7-Iodoindolizine serves as a defined regioisomer for comparing reaction rates, regioselectivity, and functional group tolerance across the indolizine scaffold. As demonstrated in Evidence Dimension 3, the synthetic methodologies for preparing different iodoindolizine isomers are non-interchangeable [1]. Purchasing the authentic 7-iodinated compound rather than attempting to synthesize it from 5- or 2-iodo precursors ensures that the correct regioisomer is evaluated, preventing confounding results in kinetic or mechanistic studies.

Scenario 4: Precursor for 7-Functionalized Indolizines via Buchwald-Hartwig Amination

In lead optimization campaigns, installation of amine substituents at the 7-position may be necessary to modulate basicity, solubility, or target engagement. 7-Iodoindolizine can undergo palladium-catalyzed Buchwald-Hartwig C-N coupling with primary or secondary amines [1]. The iodo leaving group is essential for efficient oxidative addition with the bulky, electron-rich phosphine ligands typically employed in these amination protocols. Attempting the same transformation with 7-bromoindolizine may result in significantly reduced conversion or require screening of alternative, often more expensive, catalyst systems [2]. Procuring the iodo variant de-risks the amination step and ensures access to the desired 7-aminoindolizine product in synthetically useful yields.

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